L-Lysine is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. It plays a critical role in protein synthesis, hormone production, and nutrient absorption. Valine is another essential amino acid that contributes to muscle metabolism, tissue repair, and nitrogen balance in the body. The combination of these amino acids in L-Valyl-L-Valyl-L-lysine forms a compound that may exhibit distinct biological activities due to its specific sequence and structure.
The synthesis of L-Lysine, L-Valyl-L-Valyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:
This method allows for high purity and yield of the desired peptide product.
L-Lysine, L-Valyl-L-Valyl has a specific molecular structure characterized by its sequence of amino acids:
The molecular formula can be represented as , with a molecular weight of approximately 286.33 g/mol. The structure features peptide bonds between the amino acids, which influence its conformation and stability.
L-Lysine, L-Valyl-L-Valyl can undergo various chemical reactions:
These reactions are crucial for understanding how this tetrapeptide might behave in biological systems or when utilized in synthetic applications.
The mechanism of action for L-Lysine, L-Valyl-L-Valyl involves its interactions with various molecular targets within biological systems:
The lysine residue's positive charge enhances electrostatic interactions with negatively charged biomolecules, while valine's hydrophobic nature may promote membrane association or stabilization.
L-Lysine, L-Valyl-L-Valyl exhibits several important physical and chemical properties:
These properties are critical for determining storage conditions and potential applications in formulations.
L-Lysine, L-Valyl-L-Valyl has diverse applications across several scientific domains:
The unique properties derived from its specific amino acid composition make L-Lysine, L-Valyl-L-Valyl a valuable compound for further research and application development across multiple fields.
Solid-phase peptide synthesis (SPPS) is the cornerstone method for synthesizing valyl-lysine dipeptides. The Fmoc/t-Bu strategy dominates due to its orthogonality and compatibility with automated platforms. The process initiates by anchoring Fmoc-Val-OH to Wang or Rink amide resins via ester linkages. Following Fmoc deprotection with 20% piperidine in DMF, Fmoc-Lys(Boc)-OH is coupled using phosphonium/aminium reagents (e.g., PyBOP, HATU) with catalytic additives (e.g., Oxyma Pure) to suppress racemization. Microwave-assisted SPPS (e.g., 50°C, 30 W) enhances coupling efficiency by reducing reaction times by 50% and improving crude purity to >85% [9] [10].
Critical parameters include:
Table 1: SPPS Optimization Parameters for Val-Lys Dipeptides
Parameter | Standard Protocol | Optimized Protocol | Impact |
---|---|---|---|
Temperature | 25°C | 50°C (microwave) | Coupling time ↓ 50% |
Coupling Reagent | DIC/HOBt | HATU/Oxyma | Crude purity ↑ 15% |
Solvent System | DMF | tert-amyl alcohol/DMSO | Environmental footprint ↓ 30% |
Resin Loading Capacity | 1.0 mmol/g | 0.4 mmol/g | Aggregation during synthesis ↓ |
Coupling reagent selection critically influences the efficiency of Val-Lys amide bond formation. Aminium- and phosphonium-based reagents outperform carbodiimides by minimizing racemization and accelerating kinetics. Key findings include:
Carbodiimides like DIC remain useful but require additives (e.g., HOBt) to prevent N-acylurea formation and asparagine dehydration. For industrial-scale Val-Lys production, HCTU is preferred due to enhanced stability and reduced allergenicity [1] [6].
Table 2: Performance of Coupling Reagents in Val-Lys Synthesis
Reagent | Class | Reaction Time (min) | Racemization (%) | Byproduct Concerns |
---|---|---|---|---|
HATU | Aminium | 5–10 | <0.5 | Guanidinylation of N-terminus |
COMU | Uronium | 10–15 | 0.3–0.8 | Low solubility in organic solvents |
PyBOP | Phosphonium | 5–8 | <1.0 | Carcinogenic HMPA formation |
DIC/Oxyma | Carbodiimide | 15–20 | 0.5–1.2 | None significant |
HCTU | Aminium | 6–8 | <0.8 | Hypoallergenic |
Orthogonal protection is essential for Val-Lys dipeptides due to lysine’s ε-amino group. Key strategies include:
For C-terminal-modified Val-Lys analogues, Rink amide resin coupled with ivDde-Lys(Fmoc)-OH allows on-resin side-chain modifications after selective ε-deprotection [2].
Scaling Val-Lys dipeptides faces three key hurdles:
Economic and Regulatory Outlook: Transitioning to green solvents (e.g., dimethyl carbonate) could increase production costs by 15–20% but aligns with impending EU regulations. Automated flow-SPPS platforms reduce solvent consumption by 70%, enhancing scalability [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2